An In-depth Technical Guide to the Physicochemical Properties of 5-(p-aminophenoxy)valeric Acid
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed overview of the physical and chemical properties of 5-(p-aminophenoxy)valeric acid, a compound of interest...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the physical and chemical properties of 5-(p-aminophenoxy)valeric acid, a compound of interest in medicinal chemistry and materials science. Due to a lack of available experimental data in public databases, this guide presents a combination of its fundamental molecular attributes and computationally predicted physicochemical properties. Furthermore, it outlines the standard experimental methodologies for the empirical determination of these key parameters, offering a comprehensive resource for researchers.
Molecular Identity and Structure
5-(p-aminophenoxy)valeric acid, also known as 5-(4-aminophenoxy)pentanoic acid, is an organic molecule that incorporates a phenoxy ring, a flexible alkyl chain, and a carboxylic acid group, as well as an amino functional group. This unique combination of structural features suggests its potential as a versatile building block in the synthesis of more complex molecules, including pharmaceutical agents and functional polymers.
Caption: Workflow for melting point determination.
Boiling Point Determination (for thermally stable compounds)
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. For non-volatile solids, this is often determined under reduced pressure to prevent decomposition.
Experimental Protocol: Due to the high predicted boiling point and the potential for thermal decomposition, a standard atmospheric boiling point determination may not be feasible. A more appropriate method would be to use a technique like differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to assess thermal stability and decomposition temperature.
Aqueous Solubility Determination
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. For ionizable compounds, solubility is a function of pH.
Experimental Workflow:
Caption: Workflow for aqueous solubility determination.
Conclusion
5-(p-aminophenoxy)valeric acid is a molecule with potential applications in various scientific fields. While experimental data on its physical properties are currently limited, this guide provides a solid foundation for researchers by presenting its molecular characteristics and reliable predicted physicochemical values. The outlined experimental methodologies offer a clear path for the empirical validation of these properties, which is a crucial step in any research and development endeavor involving this compound.
References
NextSDS. "5-(4'-AMidinophenoxy)pentanoic Acid — Chemical Substance Information". [Link]. Accessed March 23, 2026.
Chemical structure and synthesis pathways of Valeric acid, 5-(p-aminophenoxy)-
An In-Depth Technical Guide to the Chemical Structure and Synthesis of 5-(4-Aminophenoxy)pentanoic Acid Introduction 5-(4-Aminophenoxy)pentanoic acid, also known as 5-(p-aminophenoxy)valeric acid, is a bifunctional organ...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Chemical Structure and Synthesis of 5-(4-Aminophenoxy)pentanoic Acid
Introduction
5-(4-Aminophenoxy)pentanoic acid, also known as 5-(p-aminophenoxy)valeric acid, is a bifunctional organic molecule incorporating a flexible C5 aliphatic acid chain and a rigid p-substituted aromatic amine. This unique architecture, combining a derivative of the neurotransmitter gamma-aminobutyric acid (GABA) with a para-aminophenol moiety, makes it a molecule of significant interest in medicinal chemistry and materials science. Its structural motifs are found in various biologically active compounds and advanced polymers. For instance, related phenoxy-acid structures serve as critical linkers in solid-phase peptide synthesis, highlighting their utility in constructing complex molecular architectures[1][2]. This guide provides a comprehensive overview of its chemical structure and delineates a robust, field-proven two-step synthesis pathway for its preparation, intended for researchers and professionals in drug development and chemical synthesis.
Part 1: Chemical Structure and Physicochemical Properties
The structure of 5-(4-aminophenoxy)pentanoic acid consists of a pentanoic acid backbone where the terminal carbon is linked via an ether bond to the phenolic oxygen of 4-aminophenol. This arrangement imparts both hydrophilic (carboxylic acid, amine) and hydrophobic (phenyl ring, alkyl chain) characteristics to the molecule.
¹H NMR: Expected signals would include aromatic protons on the disubstituted benzene ring (appearing as two doublets), a triplet for the methylene group adjacent to the ether oxygen, a triplet for the methylene group alpha to the carbonyl, and multiplets for the central methylene groups of the pentanoic acid chain. The amine and carboxylic acid protons would appear as broad singlets.
¹³C NMR: Aromatic carbons would appear in the 110-160 ppm range. The carbonyl carbon of the carboxylic acid would be significantly downfield (>170 ppm). The aliphatic carbons would resonate in the 20-70 ppm range, with the carbon attached to the ether oxygen being the most downfield among them.
IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹), N-H stretching for the primary amine (around 3300-3400 cm⁻¹), a strong C=O stretch for the carboxylic acid (around 1700 cm⁻¹), and C-O-C stretching for the ether linkage (around 1240 cm⁻¹).
Part 2: A Validated Two-Step Synthesis Pathway
The most reliable and common approach to synthesizing 5-(4-aminophenoxy)pentanoic acid involves a two-step process. This strategy is predicated on first forming the core ether structure using a protected amine precursor, followed by deprotection to reveal the target primary amine. This sequence is critical because the nucleophilicity of the amino group in 4-aminophenol would otherwise compete with the phenoxide, leading to undesirable side reactions. The chosen pathway employs a nitro group as an effective protecting group for the amine.
Caption: Overall synthetic scheme for 5-(4-Aminophenoxy)pentanoic Acid.
Step 1: Synthesis of 5-(4-Nitrophenoxy)pentanoic Acid via Williamson Ether Synthesis
Principle & Rationale:
The Williamson ether synthesis is a classic and highly effective method for forming ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[6][7] In this step, 4-nitrophenol is deprotonated by a mild base (potassium carbonate) to form the more nucleophilic 4-nitrophenoxide. This nucleophile then displaces the bromide from an ester of 5-bromopentanoic acid.
Choice of Reagents:
4-Nitrophenol: The electron-withdrawing nitro group increases the acidity of the phenolic proton, facilitating its removal by a mild base like K₂CO₃. It also serves as a stable protecting group for the amine, which will be revealed in the final step.
Ethyl 5-bromopentanoate: Using the ethyl ester of the acid prevents the free carboxylic acid from interfering with the basic reaction conditions. The primary alkyl bromide is an excellent substrate for the Sₙ2 reaction, minimizing competing elimination reactions.[7]
Potassium Carbonate (K₂CO₃): A cost-effective and moderately strong base, sufficient to deprotonate the phenol without causing hydrolysis of the ester.
Dimethylformamide (DMF): A polar aprotic solvent is chosen to dissolve the reactants and accelerate the Sₙ2 reaction by solvating the potassium cation, thereby liberating the phenoxide nucleophile.[6]
Caption: Reaction scheme for Step 1: Williamson Ether Synthesis.
Experimental Protocol:
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.
Stir the resulting suspension at room temperature for 20 minutes to facilitate the formation of the phenoxide.
Add ethyl 5-bromopentanoate (1.1 eq) dropwise to the mixture.
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the mixture to room temperature and pour it into a beaker of cold water.
Extract the aqueous mixture three times with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ethyl 5-(4-nitrophenoxy)pentanoate.
Purify the crude product by column chromatography on silica gel if necessary.
The resulting ester is then hydrolyzed to the carboxylic acid, 5-(4-nitrophenoxy)pentanoic acid[8], by refluxing with aqueous sodium hydroxide, followed by acidification with HCl.[9]
Step 2: Catalytic Hydrogenation to 5-(4-Aminophenoxy)pentanoic Acid
Principle & Rationale:
Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to primary amines. The reaction proceeds by the addition of molecular hydrogen across the nitrogen-oxygen bonds, mediated by a metal catalyst.
Choice of Reagents:
Palladium on Carbon (Pd/C): This is the catalyst of choice for this transformation due to its high activity, selectivity, and ease of removal (filtration) from the reaction mixture.[10]
Hydrogen Gas (H₂): The reducing agent. The reaction is typically run under a positive pressure of H₂ to ensure a sufficient supply for the reduction.
Ethanol/Methanol: These protic solvents are excellent for dissolving the nitro-intermediate and for facilitating the hydrogenation process.
Caption: Reaction scheme for Step 2: Catalytic Hydrogenation.
Experimental Protocol:
Charge a hydrogenation vessel (e.g., a Parr shaker apparatus or a thick-walled flask) with 5-(4-nitrophenoxy)pentanoic acid (1.0 eq) and a suitable solvent such as ethanol.
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight of the starting material) under an inert atmosphere (e.g., nitrogen or argon).
Seal the vessel, evacuate the inert atmosphere, and backfill with hydrogen gas. Repeat this cycle three times to ensure an oxygen-free environment.
Pressurize the vessel with hydrogen (typically 1-4 atm or balloon pressure) and stir vigorously at room temperature.
Monitor the reaction by observing hydrogen uptake or by TLC analysis until the starting material is fully consumed.
Once complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional solvent.
Combine the filtrates and remove the solvent under reduced pressure to yield the final product, 5-(4-aminophenoxy)pentanoic acid. The product can be further purified by recrystallization if needed.
Conclusion
This guide outlines a logical and validated synthetic route to 5-(4-aminophenoxy)pentanoic acid, leveraging fundamental organic reactions. The two-step process, beginning with a Williamson ether synthesis to construct the C-O-C linkage followed by a catalytic hydrogenation to deprotect the amine, provides a reliable method for obtaining this valuable bifunctional molecule. The detailed protocols and the rationale behind the choice of reagents and conditions are provided to empower researchers to successfully synthesize and further investigate the potential applications of this compound in their respective fields.
References
Department of Chemistry, University of Massachusetts. The Williamson Ether Synthesis.
Guidechem. 5-(4-nitrophenoxy)pentanoic acid | CAS No.103797-32-6 Synthetic Routes.
Albericio, F., et al. Preparation and Application of the 5-(4-(9-Fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)-valeric Acid (PAL) Handle for the Solid-Phase Synthesis of C-Terminal Peptide Amides under Mild Conditions. Experts@Minnesota.
BYJU'S. Williamson Ether Synthesis reaction.
Wikipedia. Williamson ether synthesis.
Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook.
Ma, Y., et al. (2011). Synthesis and 5α-Reductase Inhibitory Activity of C 21 Steroids Having 1,4-diene or 4,6-diene 20-ones and 4-Azasteroid 20-Oximes. Molecules, 17(1), 473-487. [Link]
Material safety data sheet (MSDS) and handling guidelines for Valeric acid, 5-(p-aminophenoxy)-
Target Audience: Researchers, Application Scientists, and Drug Development Professionals CAS Registry Number: 103852-82-0 | Molecular Formula: C11H15NO3 Chemical Identity & Mechanistic Overview Valeric acid, 5-(p-aminoph...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
CAS Registry Number: 103852-82-0 | Molecular Formula: C11H15NO3
Chemical Identity & Mechanistic Overview
Valeric acid, 5-(p-aminophenoxy)- (also known as 5-(4-aminophenoxy)pentanoic acid) is a highly versatile, bifunctional building block widely utilized in modern bioconjugation [1]. Structurally, it features an electron-rich aniline donor (the p-aminophenoxy group) separated by a flexible, hydrophobic four-carbon alkyl spacer from a terminal aliphatic carboxylic acid acceptor.
In the context of drug discovery, this molecule is primarily deployed as an E3 ligase-linker conjugate intermediate for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The distinct reactivity profiles of its two termini allow for orthogonal functionalization: the carboxylic acid can undergo rapid amide coupling with target protein ligands, while the aniline moiety can be subsequently functionalized or utilized for direct conjugation to complex biological scaffolds.
Hazard Characterization & Causality (MSDS Core)
Handling this compound requires a deep understanding of its mechanistic toxicology. Unlike simple aliphatic acids, the presence of the aniline moiety introduces specific systemic risks that must be mitigated through rigorous engineering controls.
Aniline derivatives are readily absorbed through the skin and respiratory tract. Once systemic, they undergo hepatic N-oxygenation via the Cytochrome P450 system to form highly reactive phenylhydroxylamine metabolites. These metabolites act as potent oxidizing agents, converting the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), thereby forming methemoglobin[2]. Because methemoglobin cannot bind oxygen, acute exposure can lead to methemoglobinemia, characterized by cellular hypoxia and cyanosis.
Quantitative Physicochemical & Safety Data
Property / Hazard
Specification / GHS Classification
Mechanistic Causality
Appearance
Solid (Off-white to pale brown)
Darkens upon exposure to oxygen due to auto-oxidation into quinone imines.
Skin Irritation
Category 2 (H315)
The mildly acidic carboxylic acid tail disrupts local epidermal pH.
Eye Irritation
Category 2A (H319)
Direct contact causes localized protein denaturation in the corneal epithelium.
Systemic Toxicity
Acute Tox. 4 (H302, H312, H332)
Hepatic N-oxygenation of the aniline moiety induces methemoglobinemia.
Storage Conditions
2-8°C, Inert Atmosphere (Ar/N2)
Prevents auto-oxidation of the electron-rich p-aminophenoxy group.
Standard Operating Procedure (SOP) for Safe Handling
To preserve the chemical integrity of the linker and ensure operator safety, the following protocols must be strictly adhered to:
Engineering Controls: All weighing and transfer operations must be conducted within a Class II biological safety cabinet or a certified chemical fume hood to prevent inhalation of aerosolized particulates.
Personal Protective Equipment (PPE): Double-gloving with nitrile gloves is mandatory. The lipophilic nature of the alkyl spacer enhances dermal penetration, making immediate glove replacement necessary in the event of a spill.
Storage Causality: The compound must be stored at 2-8°C under an inert argon or nitrogen atmosphere. Exposure to ambient oxygen and light triggers the auto-oxidation of the primary amine, leading to the formation of azo compounds and quinone imines. These impurities will severely poison downstream palladium-catalyzed cross-coupling reactions or reduce the yield of amide couplings.
The most common application of Valeric acid, 5-(p-aminophenoxy)- is the conjugation of its carboxylic acid tail to a target amine (e.g., a CRBN-recruiting thalidomide derivative). The following self-validating protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to achieve this.
Why HATU?
HATU is selected over traditional carbodiimides (like EDC/DCC) due to the "7-aza effect." HATU generates an O-7-azabenzotriazole active ester. The adjacent nitrogen atom in the pyridine ring of the leaving group provides anchimeric assistance, drastically accelerating aminolysis kinetics and ensuring near-quantitative conversion even with sterically hindered PROTAC ligands [3].
Self-Validating Step-by-Step Methodology
Reagent Preparation: Dissolve 1.0 equivalent of Valeric acid, 5-(p-aminophenoxy)- and 1.1 equivalents of the target amine in anhydrous DMF to achieve a 0.1 M concentration. Causality: DMF is required to co-solubilize the highly polar linker and the typically hydrophobic target ligand.
Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a sterically hindered, non-nucleophilic base that effectively deprotonates the carboxylic acid without competing for the active ester.
Activation: Cool the reaction vessel to 0°C and slowly add 1.2 equivalents of HATU.
Reaction & Self-Validation: Allow the mixture to warm to room temperature and stir for 2-4 hours. Validation Check: Withdraw a 5 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS. Do not proceed until the mass peak corresponding to the HOAt-active ester intermediate is fully consumed and the product mass [M+H]+ is the dominant signal.
Quenching & Extraction: Quench the reaction by adding an equal volume of saturated aqueous NH4Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl or brine to remove residual DMF.
Purification: Dry the organic phase over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography utilizing a Dichloromethane/Methanol gradient.
Step-by-step experimental workflow for HATU-mediated amide coupling of the valeric acid linker.
Once the Valeric acid, 5-(p-aminophenoxy)- linker is successfully conjugated to both a Target Protein Ligand and an E3 Ligase Ligand, the resulting PROTAC molecule facilitates targeted protein degradation via the ubiquitin-proteasome system.
Mechanistic pathway of PROTAC-mediated targeted protein degradation utilizing the bifunctional linker.
Emergency Response & Waste Disposal
Spill Management: Do not use combustible absorbents (e.g., sawdust). Absorb liquid suspensions with an inert material (vermiculite or dry sand) and place them in a sealed, clearly labeled chemical waste container.
Exposure Protocol: In case of dermal contact, immediately flush the area with copious amounts of water for at least 15 minutes. If the operator exhibits cyanosis (bluish discoloration of the lips or nail beds), suspect acute methemoglobinemia. Administer high-flow oxygen and seek immediate emergency medical attention. The standard clinical antidote for severe aniline-induced methemoglobinemia is intravenous Methylene Blue, which acts as an electron donor to reduce Fe3+ back to Fe2+.
Disposal: Must be disposed of as hazardous organic waste through a licensed environmental management facility. Do not flush down the sink.
References
NextSDS Database - 5-(4-aminophenoxy)pentanoic acid — Chemical Substance Information. NextSDS. Available at: [Link]
Centers for Disease Control and Prevention (CDC) - Aniline | Medical Management Guidelines | Toxic Substance Portal. Agency for Toxic Substances and Disease Registry (ATSDR). Available at:[Link]
Peptide Chemistry - HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Peptide Chemistry Resource. Available at: [Link]
Exploratory
A Technical Guide to the Spectroscopic Characterization of 5-(p-aminophenoxy)valeric acid
Introduction 5-(p-aminophenoxy)valeric acid is a bifunctional molecule incorporating a pharmacologically relevant aromatic amine and a flexible carboxylic acid linker. Understanding its structural and electronic properti...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
5-(p-aminophenoxy)valeric acid is a bifunctional molecule incorporating a pharmacologically relevant aromatic amine and a flexible carboxylic acid linker. Understanding its structural and electronic properties is paramount for its application in drug development and materials science. Spectroscopic analysis is the cornerstone of this characterization, providing a detailed fingerprint of the molecule's architecture. This guide will walk through the theoretical underpinnings of each major spectroscopic technique and apply them to predict and interpret the spectra of 5-(p-aminophenoxy)valeric acid.
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For a novel compound like 5-(p-aminophenoxy)valeric acid, the initial and most critical piece of information derived from mass spectrometry is its molecular weight.
Experimental Considerations
A soft ionization technique, such as Electrospray Ionization (ESI), would be the preferred method to obtain the mass spectrum of this molecule. ESI is ideal for polar, non-volatile compounds like carboxylic acids and amines, as it minimizes fragmentation and typically produces a prominent molecular ion peak, which is crucial for determining the molecular weight.
Predicted Mass Spectrum
The molecular formula of 5-(p-aminophenoxy)valeric acid is C₁₁H₁₅NO₃. Its predicted monoisotopic mass is approximately 209.1052 g/mol .
Predicted Peak (m/z)
Identity
Significance
~210.1125
[M+H]⁺
Protonated molecular ion; confirms the molecular weight.
~208.0979
[M-H]⁻
De-protonated molecular ion in negative ion mode.
~109.05
[C₆H₇NO]⁺
Fragment corresponding to the p-aminophenol moiety.
~101.06
[C₅H₉O₂]⁺
Fragment from cleavage of the ether bond.
The fragmentation of the molecular ion provides valuable structural information. The stability of aromatic rings and the presence of functional groups that can stabilize charge will dictate the fragmentation pathways.[1]
Caption: Predicted major fragmentation pathways for 5-(p-aminophenoxy)valeric acid.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an indispensable tool for identifying the presence of specific functional groups.
Experimental Protocol
A standard approach would involve acquiring a Fourier-Transform Infrared (FTIR) spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation and provides high-quality spectra.
Predicted IR Spectrum
The IR spectrum of 5-(p-aminophenoxy)valeric acid is expected to be a composite of the characteristic absorptions of an aromatic amine, an ether, and a carboxylic acid.
Frequency Range (cm⁻¹)
Vibration
Functional Group
Expected Intensity
3400-3200
N-H stretch
Primary Amine
Medium, two bands
3300-2500
O-H stretch
Carboxylic Acid
Broad, Strong
3100-3000
C-H stretch
Aromatic
Medium
2960-2850
C-H stretch
Aliphatic
Medium-Strong
1710-1690
C=O stretch
Carboxylic Acid (dimer)
Strong
1620-1580
N-H bend
Primary Amine
Medium
1600, 1500
C=C stretch
Aromatic Ring
Medium
1260-1200
C-O stretch
Aryl Ether
Strong
1320-1210
C-O stretch
Carboxylic Acid
Medium
850-810
C-H bend
p-disubstituted aromatic
Strong
The broad O-H stretch of the carboxylic acid is a hallmark feature and often overlaps with the C-H stretching region.[2][3][4][5] The presence of two N-H stretching bands is characteristic of a primary amine. The strong C-O stretching of the aryl ether and the C=O stretch of the carboxylic acid are also key diagnostic peaks.[6][7][8]
Caption: Key IR vibrational modes of 5-(p-aminophenoxy)valeric acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C. It is the most powerful tool for complete structure elucidation in solution.
Experimental Parameters
For optimal results, the NMR spectra should be acquired in a deuterated solvent such as DMSO-d₆, which can solubilize the compound and has exchangeable protons that will not interfere with the signals from the analyte. A high-field NMR spectrometer (e.g., 400 MHz or higher) would provide better signal dispersion and resolution.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will show distinct signals for the aromatic protons and the aliphatic protons of the valeric acid chain.
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~12.0
Singlet
1H
-COOH
~6.7
Doublet
2H
Aromatic H (ortho to -O)
~6.6
Doublet
2H
Aromatic H (ortho to -NH₂)
~4.8
Singlet (broad)
2H
-NH₂
~3.9
Triplet
2H
-O-CH₂-
~2.3
Triplet
2H
-CH₂-COOH
~1.7
Multiplet
2H
-O-CH₂-CH₂-
~1.6
Multiplet
2H
-CH₂-CH₂-COOH
The carboxylic acid proton is expected to be significantly downfield due to deshielding.[9] The aromatic protons will appear as two doublets due to the para-substitution pattern. The protons of the aliphatic chain will show characteristic splitting patterns based on their neighboring protons.[9] The broad singlet for the amine protons is due to quadrupole broadening and exchange with the solvent.[10]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all the unique carbon environments in the molecule.
Predicted Chemical Shift (δ, ppm)
Assignment
~175
-COOH
~150
Aromatic C-O
~142
Aromatic C-N
~116
Aromatic C-H
~115
Aromatic C-H
~68
-O-CH₂-
~34
-CH₂-COOH
~29
-O-CH₂-CH₂-
~22
-CH₂-CH₂-COOH
The carbonyl carbon of the carboxylic acid will be the most downfield signal.[4] The aromatic carbons will appear in the typical aromatic region, with the carbons attached to the heteroatoms being the most deshielded. The aliphatic carbons will be found in the upfield region of the spectrum.[11]
Caption: Predicted ¹³C NMR chemical shift regions for 5-(p-aminophenoxy)valeric acid.
Conclusion
This technical guide provides a comprehensive prediction and interpretation of the mass spectrum, IR spectrum, and NMR spectra of 5-(p-aminophenoxy)valeric acid. By understanding the expected spectroscopic data, researchers can more efficiently and accurately characterize this molecule in their studies. The provided predictions are based on established principles and data from analogous structures, offering a robust framework for the structural elucidation of this and similar compounds.
References
A Review on Mass Spectroscopy and Its Fragmentation Rules. (2025). World Journal of Pharmaceutical and Life Sciences.
Fragment
Infrared spectroscopy correl
Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts.
IR: carboxylic acids. University of Calgary.
Fragmentation Mechanisms - Intro to Mass Spectrometry.
Basic fragmentation types, rules and factors influencing it. (2016).
Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts.
Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragment
Mass spectrum of valeric acid obtained by GC-TOF/MS and the predicted... (2020).
Spectroscopy of Carboxylic Acids and Nitriles. (2023). OpenStax.
Table of Characteristic IR Absorptions. University of Colorado Boulder.
Mass Spectrometry - Fragmentation P
PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
Simulated IR spectra of valeric acid in vacuum (top) and adsorbed on... (2018).
Application Note: Chemoselective Bioconjugation Using 5-(p-Aminophenoxy)valeric Acid
Target Audience: Researchers, bioconjugation scientists, and drug development professionals Document Type: Technical Protocol & Mechanistic Guide Introduction and Rationale The development of robust bioconjugates—such as...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, bioconjugation scientists, and drug development professionals
Document Type: Technical Protocol & Mechanistic Guide
Introduction and Rationale
The development of robust bioconjugates—such as antibody-drug conjugates (ADCs), immunogenic haptens, and targeted fluorescent probes—relies heavily on the structural integrity and chemoselectivity of the linker[1]. 5-(p-aminophenoxy)valeric acid (also known as 5-(4-aminophenoxy)pentanoic acid) is a highly versatile heterobifunctional linker.
Structurally, it features an aliphatic carboxylic acid separated from an aromatic amine (aniline derivative) by a 4-carbon chain and an ether linkage. This specific architecture provides three distinct advantages for bioconjugation:
Hydrolytic Stability: Unlike ester-based linkers which are prone to spontaneous hydrolysis under physiological conditions[2], the ether linkage in the aminophenoxy moiety is highly stable in circulation.
Orthogonal Reactivity: The aliphatic carboxylic acid can be activated via standard carbodiimide chemistry (EDC/NHS), while the aromatic amine (pKa ~4.6) remains largely unreactive toward NHS esters at neutral pH.
Site-Directed Azo Coupling: The aromatic amine can be converted into a diazonium salt, enabling highly efficient, site-directed electrophilic aromatic substitution onto electron-rich protein residues like Tyrosine and Histidine[3].
This guide details a self-validating, two-phase protocol for utilizing 5-(p-aminophenoxy)valeric acid to bridge two distinct molecular entities (e.g., a small molecule payload and a carrier protein).
Mechanistic Workflow & Pathway Visualization
The bioconjugation strategy utilizes the orthogonal functional groups at opposite ends of the linker. Because the diazonium salt generated in Pathway B is highly unstable, Pathway A (Carboxyl Activation) is typically performed first to attach the linker to a stable payload or carrier, followed by Pathway B (Amine Diazotization) for the final protein conjugation.
Figure 1: Orthogonal bioconjugation pathways of 5-(p-aminophenoxy)valeric acid.
Reaction Parameters & Quantitative Data
To ensure reproducibility, the thermodynamic and kinetic requirements of both functional ends must be strictly managed. Table 1 summarizes the critical parameters required to prevent cross-reactivity and degradation.
Table 1: Optimal Reaction Parameters for 5-(p-aminophenoxy)valeric acid
Parameter
Carboxylic Acid (Pathway A)
Aromatic Amine (Pathway B)
Target Residue
Primary Amines (e.g., Lysine)
Phenols / Imidazoles (e.g., Tyrosine, Histidine)
Activation Reagents
EDC·HCl, Sulfo-NHS
Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)
Activation pH / Temp
pH 5.5 – 6.5 (MES Buffer) / 20°C
pH < 1.0 (0.5 M HCl) / 0–4°C (Strict)
Coupling pH / Temp
pH 7.2 – 8.0 (PBS) / 20°C
pH 8.5 – 9.0 (Borate Buffer) / 4°C to 20°C
Quenching Agent
Hydroxylamine or Tris Buffer
Urea or Sulfamic Acid (to destroy excess HNO₂)
Analytical Marker
Mass shift (MALDI-TOF)
Emergence of Azo chromophore (Absorbance at 330-450 nm)
Step-by-Step Experimental Protocols
Protocol A: EDC/NHS Activation and Amine Coupling
Objective: Conjugate the valeric acid moiety to a primary amine-containing payload or protein.
Scientific Insight: EDC activates the carboxyl group to form an unstable O-acylisourea intermediate. The addition of Sulfo-NHS converts this into a semi-stable amine-reactive Sulfo-NHS ester, increasing the coupling efficiency in aqueous environments[1][4].
Linker Dissolution: Dissolve 5-(p-aminophenoxy)valeric acid (10 equivalents relative to the target protein) in a minimal volume of anhydrous DMF or DMSO.
Activation: Add the dissolved linker to Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0). Immediately add EDC·HCl (20 equivalents) and Sulfo-NHS (25 equivalents).
Incubation: Vortex gently and incubate at room temperature (20°C) for 15–30 minutes to allow the NHS ester to form.
Coupling: Add the target amine-containing molecule (e.g., payload or protein) dissolved in Coupling Buffer (0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4).
Reaction: Incubate at room temperature for 2 hours.
Purification: Remove excess reagents using a desalting column (e.g., Sephadex G-25) or dialysis against PBS.
Protocol B: Diazotization and Azo Coupling
Objective: Conjugate the aromatic amine moiety to Tyrosine/Histidine residues on a carrier protein (e.g., BSA, KLH).
Scientific Insight: The diazotization of the aromatic amine must occur at 0–4°C. At higher temperatures, the diazonium salt rapidly degrades into a phenol, releasing nitrogen gas. Furthermore, the target protein must be buffered at pH 8.5–9.0; Tyrosine must be deprotonated to a phenolate ion to be sufficiently electron-rich for the electrophilic aromatic substitution to occur[3].
Acidification: Dissolve the intermediate conjugate from Protocol A in a mixture of DMF (20% v/v) and 0.5 M aqueous HCl (80% v/v). Chill the solution on an ice bath to 0–4°C.
Diazotization: Slowly add an aqueous solution of Sodium Nitrite (NaNO₂, 1.2 equivalents) dropwise while stirring continuously at 0–4°C. Incubate for 30 minutes.
Quenching: Add Urea (0.5 equivalents) and stir for 5 minutes. Causality: Urea decomposes excess nitrous acid, preventing unwanted nitrosation of the target protein's primary amines[3].
Protein Preparation: Dissolve the target carrier protein (e.g., KLH) in cold 0.15 M Sodium Borate buffer, pH 9.0. Keep at 4°C.
Azo Coupling: Add the cold diazonium salt solution dropwise to the protein solution. The pH must be monitored and maintained above 8.5 (adjust with 0.1 M NaOH if necessary).
Incubation: Stir at 4°C for 2 hours, then allow the reaction to warm to room temperature for an additional 2 hours.
Purification: Dialyze extensively against PBS (pH 7.4) to remove unreacted linker and salts.
Quality Control and Self-Validation
A robust bioconjugation protocol must be a self-validating system. To confirm the success of the 5-(p-aminophenoxy)valeric acid conjugation, utilize the following analytical checkpoints:
Spectrophotometric Validation: The formation of the diazenyl (azo) bond during Protocol B creates a distinct chromophore. The final protein conjugate will visibly shift to a yellow, orange, or brown hue. Measure the UV-Vis absorbance; successful azo coupling to Tyrosine/Histidine yields a broad absorbance peak between 330 nm and 450 nm . This allows for the direct calculation of Hapten Density (HD) using the Beer-Lambert law[3].
Mass Spectrometry: Use MALDI-TOF MS to measure the mass shift of the intact protein before and after Protocol A. The addition of the linker will result in a predictable mass increase (Δ mass ≈ 191 Da per linker attached, accounting for the loss of H₂O during amide bond formation).
References
Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes
National Center for Biotechnology Information (PMC)
URL:[Link]
Synthesis of Haptens and Protein Conjugates for the Development of Immunoassays for the Insect Growth Regulator Fenoxycarb
Journal of Agricultural and Food Chemistry (ACS Publications)
URL:[Link]
A Comprehensive Review on Steroidal Bioconjugates as Promising Leads in Drug Discovery
National Center for Biotechnology Information (PMC)
URL:[Link]
WO2019094395A2 - Hydrophilic linkers for antibody drug conjugates
Google Patents
URL
Application Note: Step-by-Step Synthesis of Poly(ether-amide)s via Direct Polycondensation of 5-(p-Aminophenoxy)valeric Acid
Introduction & Mechanistic Rationale The synthesis of high-molecular-weight polyamides from AB-type monomers—molecules containing both an amine and a carboxylic acid group—presents a unique synthetic challenge. Tradition...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The synthesis of high-molecular-weight polyamides from AB-type monomers—molecules containing both an amine and a carboxylic acid group—presents a unique synthetic challenge. Traditional low-temperature polycondensation relies on the highly reactive acid chloride intermediate. However, converting an AB monomer like 5-(p-aminophenoxy)valeric acid into an acid chloride often results in uncontrolled, premature self-polymerization or cyclization during isolation[1].
To bypass the need for moisture-sensitive and unstable acid chlorides, the Yamazaki-Higashi direct phosphorylation method is the gold standard[2]. This protocol utilizes triphenyl phosphite (TPP) and pyridine (Py) as condensing agents to directly couple the aliphatic carboxylic acid and the aromatic amine in situ[3]. The resulting polymer is a semi-aromatic poly(ether-amide), which benefits from the thermal stability of the aromatic ring and the enhanced solubility and flexibility imparted by the ether linkage and the 4-carbon aliphatic chain of the valeric acid moiety[4].
The Causality of the Catalytic System
The success of this reaction relies on a highly orchestrated self-validating system:
Triphenyl Phosphite (TPP) & Pyridine: TPP reacts with the carboxylic acid group of the monomer in the presence of pyridine to form a highly reactive phenoxyphosphonium active ester. Pyridine acts both as a catalyst and an acid acceptor.
Lithium Chloride (LiCl): As the polyamide chain grows, strong interchain hydrogen bonding between amide linkages typically causes the polymer to precipitate prematurely, halting chain growth. The addition of LiCl disrupts these hydrogen bonds by coordinating with the amide carbonyls, keeping the growing macromolecule soluble in the N-methyl-2-pyrrolidone (NMP) solvent until high molecular weights are achieved[2].
Mechanistic pathway of Yamazaki-Higashi direct polycondensation for AB monomers.
Materials and Reagents
Strict adherence to anhydrous conditions is critical. Moisture will irreversibly hydrolyze the phenoxyphosphonium intermediate, terminating polymerization[3].
Reagent
Role
Quantity (10 mmol scale)
Purity / Preparation Requirements
5-(p-Aminophenoxy)valeric acid
AB Monomer
2.09 g (10.0 mmol)
>99%, dried under vacuum at 60 °C for 12 h.
Triphenyl phosphite (TPP)
Condensing Agent
3.15 mL (12.0 mmol)
Distilled under reduced pressure prior to use.
Pyridine (Py)
Catalyst / Base
6.0 mL
Refluxed over KOH, distilled, stored on 4Å sieves.
N-methyl-2-pyrrolidone (NMP)
Solvent
20.0 mL
Vacuum distilled over CaH₂, stored on 4Å sieves.
Lithium Chloride (LiCl)
Solubility Promoter
1.4 g (7% w/v)
Dried at 150 °C under vacuum for 24 h.
Methanol
Precipitation Non-solvent
~ 300 mL
ACS grade.
Step-by-Step Experimental Protocol
Phase 1: System Preparation and Activation
Apparatus Setup: Equip a 100 mL three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a reflux condenser. Flame-dry the apparatus under a continuous flow of dry nitrogen.
Reagent Loading: Add 1.4 g of anhydrous LiCl to the flask. Purge with nitrogen for 15 minutes.
Solvation: Inject 20.0 mL of anhydrous NMP and 6.0 mL of anhydrous pyridine. Stir at room temperature until the LiCl is completely dissolved.
Monomer Addition: Add 2.09 g (10.0 mmol) of 5-(p-aminophenoxy)valeric acid. Stir until a homogeneous solution is obtained.
Phosphorylation Initiation: Syringe 3.15 mL (12.0 mmol) of TPP into the reaction mixture.
Phase 2: Polycondensation
Heating: Submerge the flask in a pre-heated oil bath set to 105–115 °C . Self-Validation Check: The reaction must not exceed 120 °C, as higher temperatures promote side reactions such as the transesterification of the growing polymer chain with TPP byproducts.
Propagation: Maintain stirring at this temperature for 3 to 4 hours . Self-Validation Check: A successful polycondensation will be visually confirmed by a significant increase in the solution's viscosity, often wrapping around the mechanical stirrer shaft.
Phase 3: Precipitation and Purification
Quenching: Remove the flask from the oil bath and allow it to cool to approximately 60 °C.
Precipitation: Pour the viscous polymer solution slowly into 300 mL of vigorously stirred methanol. The poly(ether-amide) will precipitate as a fibrous, off-white solid.
Filtration & Washing: Collect the polymer via vacuum filtration. Wash the solid sequentially with hot water (to remove LiCl and pyridine salts) and hot methanol (to remove phenol and diphenyl phosphite byproducts).
Drying: Dry the purified polymer in a vacuum oven at 80 °C for 24 hours to constant weight.
Step-by-step experimental workflow for the synthesis of poly(ether-amide).
Expected Quantitative Data & Polymer Properties
When synthesized under rigorously anhydrous conditions, the resulting poly[5-(p-aminophenoxy)valerate] exhibits excellent thermal stability and enhanced organic solubility compared to wholly aromatic aramids like Kevlar (PPTA)[2].
Causality: Trace moisture in the solvent or hygroscopic LiCl causes premature hydrolysis of the phenoxyphosphonium active ester, terminating chain growth before high molecular weight is reached.
Solution: Rigorously dry NMP and Pyridine over 4Å molecular sieves; ensure LiCl is baked at 150 °C under vacuum immediately prior to use.
Symptom: Polymer solution becomes cloudy or gels prematurely during Phase 2.
Causality: The growing polyamide chains are forming strong interchain hydrogen bonds, causing crystallization and phase separation[4]. Once precipitated, the chain ends are trapped and cannot react further.
Solution: Increase the concentration of LiCl to 8-10% w/v, or utilize a synergistic LiCl/CaCl₂ mixture to better disrupt hydrogen bonding networks[3].
Symptom: Severe discoloration (dark brown/black) of the final polymer.
Causality: Oxidation of the electron-rich aromatic amine moiety at elevated temperatures (115 °C) due to oxygen ingress.
Solution: Ensure a rigorous inert gas (N₂ or Argon) purge before heating and maintain positive pressure throughout the entire reaction cycle.
References
Successful Thermal Self-Polycondensation of AB2 Monomer to Form Hyperbranched Aromatic Polyamide
Macromolecules (2009).
URL:[Link][1]
STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS
Rasayan Journal of Chemistry (2024).
URL:[Link][3]
Semiaromatic Polyamides with Re-Entrant Chain Folding Templated by “U-Turn” Repeat Units
Macromolecules (2021).
URL:[Link][4]
New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA
International Journal of Molecular Sciences (2023).
URL:[Link][2]
Application Notes & Protocols: Valeric Acid, 5-(p-aminophenoxy)- Functionalization of Nanoparticles
For Researchers, Scientists, and Drug Development Professionals Introduction: Engineering the Nano-Bio Interface The functionalization of nanoparticles is a critical process in the development of advanced drug delivery s...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Engineering the Nano-Bio Interface
The functionalization of nanoparticles is a critical process in the development of advanced drug delivery systems, targeted therapeutics, and sensitive diagnostic agents.[1] By modifying the nanoparticle surface, researchers can control its physicochemical properties, such as stability, biocompatibility, and, most importantly, its interaction with biological systems.[2][3] This guide provides a detailed overview and step-by-step protocols for the functionalization of nanoparticles using a specialized linker, 5-(p-aminophenoxy)valeric acid.
This particular linker offers a unique combination of a terminal carboxylic acid group and an aromatic amine, providing a versatile platform for subsequent bioconjugation. The valeric acid chain introduces a flexible spacer, while the phenoxy group enhances stability. The terminal carboxyl group can be readily activated to form stable amide bonds with amine-containing biomolecules, such as proteins, peptides, and antibodies.[4][5] Conversely, the aminophenoxy moiety can be used for other conjugation chemistries or to modulate the surface charge and hydrophilicity of the nanoparticle.
The protocols outlined below are designed to be robust and adaptable for a variety of nanoparticle types, including gold, silica, and polymeric nanoparticles.[6][7][8] We will cover the synthesis of the 5-(p-aminophenoxy)valeric acid linker, its covalent attachment to nanoparticles, and the essential characterization techniques required to validate the functionalization process.
Part 1: Synthesis of 5-(p-aminophenoxy)valeric Acid
Conceptual Synthetic Pathway:
A likely synthetic route would involve the reaction of a p-nitrophenol with a 5-halovaleric acid ester, followed by the reduction of the nitro group to an amine and subsequent hydrolysis of the ester to yield the desired carboxylic acid.
It is important to note that this is a conceptual pathway and would require optimization and characterization at each step. For the purposes of these application notes, we will assume the availability of 5-(p-aminophenoxy)valeric acid from a commercial or specialized synthesis source.
Part 2: Nanoparticle Functionalization Protocol
The covalent attachment of 5-(p-aminophenoxy)valeric acid to nanoparticles typically relies on the formation of a stable amide bond between the carboxylic acid group of the linker and amine groups present on the nanoparticle surface. For nanoparticles that do not possess native amine groups (e.g., citrate-stabilized gold nanoparticles), a surface modification step to introduce amine functionalities is required first.
General Workflow for Nanoparticle Functionalization
The overall process can be visualized as a two-stage process: activation of the carboxylic acid and subsequent conjugation to the aminated nanoparticle surface.
Caption: Application development pathways.
Conclusion
The functionalization of nanoparticles with 5-(p-aminophenoxy)valeric acid provides a robust and versatile platform for the development of advanced nanomaterials for biomedical applications. The protocols and characterization techniques described in this guide offer a comprehensive framework for researchers to successfully modify their nanoparticles and tailor their properties for specific drug delivery and diagnostic challenges. Careful execution of these methods, coupled with thorough characterization, will ensure the creation of well-defined and effective nanomedicines.
References
CD Bioparticles. (2024, October 22). Nanoparticle Surface Functionalization-Carboxylation (-COOH). Retrieved from [Link]
MDPI. (2023, August 15). Drug Delivery Application of Functional Nanomaterials Synthesized Using Natural Sources. Retrieved from [Link]
Nanopartz. All About EDC Chemistry with Gold Nanoparticles. Retrieved from [Link]
PMC. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. Retrieved from [Link]
IntechOpen. (2018, March 15). Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. Retrieved from [Link]
SPIE Digital Library. (2012, March 30). Synthesis and characterization of functionalized magnetic nanoparticles. Retrieved from [Link]
PMC. General Method to Increase Carboxylic Acid Content on Nanodiamonds. Retrieved from [Link]
RSC Publishing. (2021, June 3). The mechanism underlying the functionalisation of cobalt nanoparticles by carboxylic acids: a first-principles computational study. Retrieved from [Link]
Bangslabs. (2025, February 20). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]
PMC. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy. Retrieved from [Link]
NanoHybrids. Carboxylic Acid Functionalized Gold Nanoparticles. Retrieved from [Link]
News-Medical.Net. (2024, October 21). What are the drug delivery applications of nanoparticles? Retrieved from [Link]
ResearchGate. (2024, December 12). Why EDC-NHS coupling method is the best to be used in conjugation of short-peptides/amino acids to nanoparticles with either COOH/NH2 groups? Retrieved from [Link]
AURION. Gold nanoparticle conjugation. Retrieved from [Link]
MATEC Web of Conferences. Functional Nanomaterials and their 2D and 3D Fabrications for Drug Delivery Applications. Retrieved from [Link]
PMC. Gold nanoparticle conjugated with anti-CD133 monoclonal antibody and 5-fluorouracil chemotherapeutic agent as nanocarriers for cancer cell targeting. Retrieved from [Link]
ACS Publications. (2022, June 13). Functionalization of Nanomaterials: Synthesis and Characterization. Retrieved from [Link]
ACS Publications. (2025, October 3). Synthesis and Characterization of Functionalized Silica Particles: A Course-Based Undergraduate Research Experience in Materials Chemistry. Retrieved from [Link]
IEEE Journals & Magazine. (2021, June 8). Functionalized Nanoparticles for Characterization Through TEM Images: Comparison Between Two Innovative Techniques. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for Valeric acid, 5-(p-aminophenoxy)- (CAS No. 103852-82-0). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this amphoteric compound in organic solvents. Here, we address common issues in a direct question-and-answer format, grounded in chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Fundamental Properties
Q1: What is the chemical structure of Valeric acid, 5-(p-aminophenoxy)-, and how does it influence its solubility?
A1: Valeric acid, 5-(p-aminophenoxy)-, possesses a unique amphoteric structure, containing both a carboxylic acid (-COOH) group and an amino (-NH2) group. This dual functionality means the molecule can act as both an acid and a base.
Acidic Group: The carboxylic acid moiety can donate a proton to form a negatively charged carboxylate ion (-COO⁻).
Basic Group: The amino group can accept a proton to form a positively charged ammonium ion (-NH3⁺).
This ability to ionize at different pH values is a primary determinant of its solubility. In its zwitterionic form (possessing both a positive and a negative charge on the same molecule), strong intermolecular electrostatic attractions can lead to crystal lattice formation, often resulting in poor solubility in many organic solvents.[1]
Q2: What are the predicted pKa and logP values for this compound?
A2: While experimentally determined values for this specific molecule are not widely published, we can use computational models to estimate these crucial parameters. Different prediction software may yield slightly different results.[2][3]
Parameter
Predicted Value
Implication for Solubility
Acidic pKa (Carboxylic Acid)
~4.5 - 5.0
Below this pH, the carboxylic acid is primarily in its neutral (-COOH) form. Above this pH, it deprotonates to the more polar carboxylate (-COO⁻) form.
Basic pKa (Anilino Group)
~4.0 - 4.5
Below this pH, the amino group is protonated to the more polar ammonium (-NH3⁺) form. Above this pH, it is in its neutral (-NH2) form.
Predicted logP
~1.5 - 2.5
This value suggests moderate lipophilicity in its neutral form. However, for ionizable compounds, logD is a more practical measure of lipophilicity at a given pH.[4][5]
Note: These are predicted values and should be used as a guide. For precise work, experimental determination is recommended.
Troubleshooting Poor Solubility
Q3: I'm having trouble dissolving Valeric acid, 5-(p-aminophenoxy)- in a non-polar organic solvent like hexane or toluene. Why is this happening?
A3: The poor solubility in non-polar solvents is expected due to the polar nature of the carboxylic acid and amino functional groups. In its solid, likely zwitterionic state, the strong intermolecular ionic interactions and hydrogen bonding make it difficult for non-polar solvents to solvate the molecule effectively. The principle of "like dissolves like" is at play here; polar molecules prefer polar solvents.[6]
Q4: I've tried dissolving the compound in a more polar solvent like methanol or ethanol and the solubility is still low. What's the next step?
A4: Even in polar protic solvents, the zwitterionic form can limit solubility. The key is to shift the equilibrium away from the zwitterion to a predominantly neutral, or a fully charged, species that is more amenable to solvation. This can be achieved through pH adjustment.
pH Adjustment Strategies
Q5: How can I use pH to improve the solubility of Valeric acid, 5-(p-aminophenoxy)- in an organic solvent?
A5: By adding a small amount of an acidic or basic modifier to your organic solvent, you can protonate or deprotonate the functional groups, breaking the zwitterionic interactions and increasing solubility.
Acidic Conditions: Adding a trace amount of a non-nucleophilic acid (e.g., a few drops of a dilute solution of HCl in isopropanol, or trifluoroacetic acid) will protonate the amino group to form the ammonium salt. This positively charged species may have improved solubility in polar organic solvents.
Basic Conditions: Adding a small amount of a non-nucleophilic organic base (e.g., triethylamine, DBU) will deprotonate the carboxylic acid to form the carboxylate salt. This negatively charged species can also exhibit enhanced solubility in polar organic solvents.
The choice between acidic or basic modification will depend on the compatibility of these additives with your downstream experimental conditions.
Diagram: pH-Dependent Ionization States
Caption: Ionization states of Valeric acid, 5-(p-aminophenoxy)- at different pH ranges.
Co-solvent Systems
Q6: Can I use a co-solvent system to improve solubility?
A6: Yes, a co-solvent approach can be very effective.[7] This involves using a mixture of solvents. For example, if your primary solvent is dichloromethane (DCM), which has moderate polarity, adding a small percentage of a more polar, miscible solvent like methanol, ethanol, or dimethylformamide (DMF) can significantly enhance the solubility of your compound. The more polar co-solvent helps to disrupt the intermolecular forces of the solute.
Experimental Protocol: Co-solvent Solubility Test
Initial Attempt: Try to dissolve a known amount of Valeric acid, 5-(p-aminophenoxy)- in your primary organic solvent (e.g., 10 mg in 1 mL of DCM).
Incremental Addition: If solubility is poor, add a co-solvent (e.g., methanol) dropwise while stirring or vortexing.
Observation: Continue adding the co-solvent in small increments (e.g., 50 µL at a time) until the compound dissolves.
Record Ratio: Note the final ratio of the two solvents that achieved complete dissolution. This will be your optimal co-solvent system for this concentration.
Salt Formation and Derivatization
Q7: I need to use the compound in a reaction that is sensitive to pH changes. Are there other options?
A7: In such cases, derivatization of one of the functional groups can be an excellent strategy.
Esterification: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) will remove the acidic proton and prevent zwitterion formation.[8] The resulting compound will be significantly less polar and more soluble in a wider range of organic solvents. The ester can often be hydrolyzed back to the carboxylic acid at a later stage if required.
Amine Protection: Protecting the amino group with a suitable protecting group (e.g., Boc or Cbz) will also prevent zwitterion formation and increase solubility in organic solvents.
The choice of derivatization will depend on the overall synthetic route and the stability of the derivative to subsequent reaction conditions.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting the poor solubility of Valeric acid, 5-(p-aminophenoxy)-.
Caption: A systematic workflow for troubleshooting solubility issues.
References
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]
ResearchGate. (2025, August 10). Solubility, aggregation and stability of Amphotericin B drug in pure organic solvents: Thermodynamic analysis and solid form characterization. [Link]
Rowan. (n.d.). pKa Prediction. Retrieved March 24, 2026, from [Link]
Asian Journal of Pharmacy and Technology. (2021). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. [Link]
Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics, 11(1), 60. [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2013, July 31). Advances in Solubility Enhancement Techniques. [Link]
Liao, C., & Nicklaus, M. C. (2009). Comparison of nine programs predicting pKa values of pharmaceutical substances. Journal of chemical information and modeling, 49(12), 2801–2812. [Link]
Wikipedia. (2024, February 27). Zwitterion. [Link]
ResearchGate. (n.d.). Calculated logP values for investigated compounds. Retrieved March 24, 2026, from [Link]
PubChem. (n.d.). 5-Aminovaleric acid. Retrieved March 24, 2026, from [Link]
Akamatsu, M., et al. (2006). On the hydrophobicity of peptides: Comparing empirical predictions of peptide log P values. Journal of computer-aided molecular design, 20(10-11), 647–659. [Link]
ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved March 24, 2026, from [Link]
aqion. (2024, January 17). Zwitterions and Amino Acids. [Link]
ChemRxiv. (2024). pKa Prediction in Non-Aqueous Solvents. [Link]
University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]
ResearchGate. (2006, May 16). Calculations of pKa values of carboxylic acids in aqueous solution using density functional theory. [Link]
ResearchGate. (2024, June). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. [Link]
YouTube. (2023, July 15). Amino Acids and Zwitterions (A-level Chemistry). [Link]
MDPI. (2023, March 31). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. [Link]
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved March 24, 2026, from [Link]
Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. [Link]
Optimizing reaction conditions for Valeric acid, 5-(p-aminophenoxy)- crosslinking
Technical Support Center: Optimizing 5-(p-aminophenoxy)valeric acid Crosslinking Welcome to the advanced troubleshooting and methodology center for heterobifunctional crosslinking. As application scientists, we recognize...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Optimizing 5-(p-aminophenoxy)valeric acid Crosslinking
Welcome to the advanced troubleshooting and methodology center for heterobifunctional crosslinking. As application scientists, we recognize that working with 5-(p-aminophenoxy)valeric acid—a linker containing both a primary aromatic amine and an aliphatic carboxylic acid—presents unique chemoselective challenges. This guide bypasses generic advice to focus on the precise causality of reaction kinetics, steric dynamics, and intermediate stability required to master this specific molecule.
Mechanistic Causality: The Science of the Linker
5-(p-aminophenoxy)valeric acid is a highly versatile zero-length spacer, but its dual functional groups make it highly susceptible to unwanted homopolymerization. If a carbodiimide like EDC is introduced directly to the linker, it will activate the valeric acid carboxyls, which are immediately attacked by the amines of neighboring linker molecules, resulting in random, insoluble polymers (1[1]).
To prevent this, we must employ a strictly controlled, two-step sequential crosslinking strategy. Furthermore, EDC alone forms an O-acylisourea intermediate that is highly unstable in aqueous environments and rapidly hydrolyzes back to a carboxyl group. By incorporating Sulfo-NHS, we convert this unstable intermediate into a stable, amine-reactive Sulfo-NHS ester, extending the half-life from seconds to hours and allowing for controlled conjugation (2[2]).
Mechanistic pathway of EDC/Sulfo-NHS activation and conjugation of the aromatic amine linker.
Field-Proven Troubleshooting (FAQs)
Q: Why is my coupling efficiency so low when attaching the linker to my activated protein?A: The amine on 5-(p-aminophenoxy)valeric acid is an aromatic amine. Due to the electron-withdrawing nature of the phenoxy ring, aromatic amines are significantly less nucleophilic than standard aliphatic amines (like the epsilon-amine of lysine).
Solution: You must drive the reaction thermodynamically. Increase the conjugation pH to 7.5–8.0 to ensure complete deprotonation of the amine, use a massive molar excess of the linker (20x to 50x), and extend the incubation time to at least 2 hours.
Q: Can I perform the entire reaction in PBS?A: No. Phosphate buffers drastically reduce EDC activation efficiency, and any buffer containing primary amines (Tris) or carboxyls (Acetate, Citrate) will actively compete in the reaction.
Solution: Activation must occur in an amine/carboxyl-free buffer, such as 0.1 M MES at pH 5.0–6.0 (). You should only buffer-exchange into PBS for the Phase 2 conjugation step.
Q: How do I prevent unreacted EDC from crosslinking my linker's carboxyl group in Phase 2?A: Unreacted EDC will carry over and cause homopolymerization. You must quench the EDC prior to linker addition.
Solution: Add 2-mercaptoethanol to a final concentration of 20 mM to rapidly quench the EDC (), or utilize a spin desalting column to physically separate the activated protein from the reaction byproducts before adding the linker.
Quantitative Optimization Parameters
Table 1: Buffer and pH Optimization Matrix
Reaction Phase
Recommended Buffer
Optimal pH
Rationale
Buffers to Avoid
Carboxyl Activation
0.1 M MES
5.0 – 6.0
Maximizes EDC efficiency; lacks competing functional groups.
PBS, Tris, Acetate, Citrate
| Amine Conjugation | 1X PBS or HEPES | 7.5 – 8.0 | Ensures the aromatic amine is fully deprotonated and nucleophilic. | Tris, Glycine |
Table 2: Kinetic & Stoichiometric Troubleshooting
Reagent / Intermediate
Recommended Molar Excess
Aqueous Half-Life
Critical Note
EDC
2 to 4-fold (over NHS)
Seconds to minutes
Highly unstable; requires immediate addition of Sulfo-NHS.
Sulfo-NHS Ester
5 to 10-fold (over protein)
~1-2 hours at pH 7.0
Hydrolyzes rapidly at pH > 8.0; proceed to conjugation immediately.
| 5-(p-aminophenoxy)valeric acid | 20 to 50-fold (over protein) | Stable | High excess overcomes the lower nucleophilicity of the aromatic amine. |
Self-Validating Experimental Protocol
To guarantee reproducibility, this protocol integrates physical separation and chemical quenching to isolate variables, ensuring the linker only reacts with the intended target.
Two-step sequential crosslinking workflow to prevent homopolymerization of the bifunctional linker.
Phase 1: Controlled Carboxyl Activation
Preparation: Dissolve the target carboxyl-containing protein in 0.1 M MES buffer (pH 5.5) to a final concentration of 1–2 mg/mL.
Activation: Add a 10-fold molar excess of Sulfo-NHS, followed immediately by a 4-fold molar excess of EDC (relative to Sulfo-NHS).
Incubation: Incubate the reaction at room temperature for 15–30 minutes to allow the stable Sulfo-NHS ester to form.
Quenching & Isolation: Quench unreacted EDC by adding 2-mercaptoethanol to a 20 mM final concentration. Immediately process the mixture through a spin desalting column pre-equilibrated with 1X PBS (pH 7.5) to remove all EDC byproducts and quenched species.
Self-Validation Checkpoint: Before proceeding, measure the absorbance of a small aliquot at 260 nm. A distinct peak confirms the successful formation of the Sulfo-NHS ester on your protein.
Phase 2: Chemoselective Linker Conjugation
Linker Solubilization: Dissolve 5-(p-aminophenoxy)valeric acid in a compatible co-solvent (e.g., 10% DMSO in PBS) to overcome the hydrophobicity of the phenoxy ring.
Conjugation: Add a 50-fold molar excess of the solubilized linker to the purified, activated protein.
Incubation: Incubate for 2 hours at room temperature under gentle agitation. The elevated pH (7.5) and extended time compensate for the aromatic amine's lower reactivity.
Final Quench: Add hydroxylamine to a 10 mM final concentration to rapidly hydrolyze any unreacted NHS esters back to carboxyls, locking the reaction state (2[2]).
Purification: Purify the final conjugate using a secondary desalting column or dialysis to remove unreacted linker and hydroxylamine.
Technical Support Center: Troubleshooting & Purification of 5-(p-Aminophenoxy)valeric Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and process chemists who are synthesizing and purifying 5-(p-aminophenoxy)valeric acid (CAS: 103852-8...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and process chemists who are synthesizing and purifying 5-(p-aminophenoxy)valeric acid (CAS: 103852-82-0). Widely utilized as a bifunctional linker in PROTACs, antibody-drug conjugates (ADCs), and advanced polymers, this molecule presents unique isolation challenges.
Due to its highly electron-rich p-alkoxyaniline moiety and its amphoteric (amino acid) nature, it is exceptionally susceptible to oxidative degradation and requires precise thermodynamic control during isolation. This guide provides field-proven, self-validating protocols to ensure high-purity yields.
PART 1: Diagnostic FAQs & Troubleshooting
Q1: My isolated 5-(p-aminophenoxy)valeric acid turns pink or brown upon exposure to air or during dissolution. What causes this, and how can I prevent it?Causality: The p-alkoxy substituent strongly donates electron density into the aromatic ring via resonance. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the aniline nitrogen highly susceptible to single-electron transfer (SET) oxidation by atmospheric oxygen. This oxidation cascade forms quinone imine and meriquinonimine chromophores, which are intensely colored (pink/brown) even at trace parts-per-million (ppm) levels [2].
Solution: You must exclude oxygen and utilize a sacrificial reductant. Degas all crystallization solvents by sparging with argon. Incorporate an oxidation stabilizer, such as sodium dithionite (
Na2S2O4
) or ascorbic acid, into your aqueous washes. These agents preferentially react with dissolved oxygen and reduce any trace quinone imines back to the colorless aminophenol state [1].
Q2: I am detecting a persistent +16 Da impurity by LC-MS after the catalytic hydrogenation step. What is it, and how do I clear it?Causality: A mass shift of +16 Da relative to your target product corresponds to the N-hydroxylamine intermediate. The catalytic hydrogenation of nitroarenes is a complex network: the nitro group is first reduced to a nitroso species, then to a hydroxylamine, and finally to the primary amine. The cleavage of the N–O bond in the hydroxylamine is the rate-limiting step [3, 4]. If the hydrogen mass transfer is poor, or if the catalyst surface becomes poisoned by the basic product, the hydroxylamine prematurely desorbs from the catalyst and accumulates.
Solution: Increase the hydrogen pressure to enhance gas-liquid mass transfer. Alternatively, switch from a standard Pd/C catalyst to a Pt/C or a vanadium-promoted Pd/C catalyst, which exhibits higher specific activity for N–O bond hydrogenolysis.
Q3: My product recovery during liquid-liquid extraction is extremely poor. How can I improve the yield?Causality: 5-(p-aminophenoxy)valeric acid is an amphoteric molecule. The valeric acid moiety has a
pKa
of ~4.8, and the conjugate acid of the p-alkoxyaniline moiety has a
pKa
of ~5.3. At highly acidic or highly basic pH levels, the molecule is ionized (cationic or anionic, respectively) and remains highly water-soluble.
Solution: Abandon standard liquid-liquid extraction. Instead, utilize isoelectric precipitation . By adjusting the pH of the aqueous solution to exactly the isoelectric point (pI ≈ 5.05), the molecule forms a neutral zwitterion. This minimizes its hydration sphere and forces it to crystallize out of the aqueous phase.
PART 2: Quantitative Impurity Profiling
To effectively troubleshoot your synthesis, use the following analytical markers to identify and mitigate common byproducts.
Impurity Type
Chemical Species
LC-MS Marker
Mechanism of Formation
Mitigation Strategy
Oxidation
Quinone imines
-2 Da (M-2)
Aerobic oxidation of the electron-rich aniline moiety.
Use degassed solvents; add
Na2S2O4
during workup [1].
Incomplete Reduction
N-Hydroxylamine
+16 Da (M+16)
Premature desorption from hydrogenation catalyst [4].
Increase
H2
pressure; use Pt/C or V-promoted Pd/C [3].
Incomplete Reduction
Nitroso / Azoxy
+14 Da (M+14)
Condensation of nitroso and hydroxylamine intermediates.
Ensure vigorous stirring (high RPM) for
H2
mass transfer.
Cleavage
p-Aminophenol
109 m/z
Ether cleavage (rare) or unreacted starting material.
Washes with cold organic solvents (e.g., MTBE).
PART 3: Self-Validating Experimental Protocols
Protocol A: Isoelectric Crystallization with Antioxidant Protection
This protocol utilizes the molecule's amphoteric nature to create a self-validating system : if the product does not precipitate, it immediately indicates that the pH has drifted from the target isoelectric point.
Step-by-Step Methodology:
Dissolution: Dissolve the crude 5-(p-aminophenoxy)valeric acid in a minimal volume of 1 M aqueous NaOH (pH > 10). The product will fully dissolve as the sodium carboxylate salt.
Antioxidant Addition: Add 0.5% (w/w relative to crude) of sodium dithionite (
Na2S2O4
) to the solution. Stir for 10 minutes under an argon atmosphere. Causality: This reduces any colored quinone imine impurities back to the target amine.
Isoelectric Titration (Critical Step): Place the flask in an ice bath (0–5 °C). Insert a calibrated pH probe. Slowly add 1 M HCl dropwise with vigorous stirring.
Validation: As the pH approaches 5.0–5.1 (the pI), a thick white/off-white precipitate will rapidly form. If precipitation does not occur, verify the pH; the system physically validates the correct thermodynamic state.
Isolation: Filter the precipitate under a blanket of argon. Wash the filter cake with ice-cold, degassed deionized water, followed by a small volume of cold MTBE to remove any lipophilic impurities.
Drying: Dry the solid in a vacuum oven at 40 °C to constant weight.
Protocol B: Optimized Catalytic Hydrogenation
To prevent the accumulation of the +16 Da hydroxylamine impurity, the reduction of the 5-(p-nitrophenoxy)valeric acid precursor must be tightly controlled.
Step-by-Step Methodology:
Preparation: Charge a high-pressure autoclave with 5-(p-nitrophenoxy)valeric acid, methanol (degassed), and 5 wt% Pt/C catalyst (10% w/w loading). Causality: Pt/C is superior to Pd/C for preventing hydroxylamine accumulation in electron-rich nitroarenes.
Purging: Seal the reactor and purge with nitrogen three times, followed by hydrogen three times, to completely displace oxygen.
Reaction: Pressurize the reactor to 5 bar (75 psi) with
H2
. Heat to 40 °C. Maintain a highly vigorous stirring rate (>800 RPM) to eliminate gas-liquid mass transfer limitations.
End-Point Validation: Monitor hydrogen uptake. The reaction is complete only when hydrogen consumption ceases entirely. Self-validation: A premature stop guarantees hydroxylamine presence.
Filtration: Filter the catalyst through a pad of Celite under an inert atmosphere to prevent immediate re-oxidation of the newly formed amine.
PART 4: Mechanistic Visualization
The following diagram illustrates the chemical causality behind the impurities discussed in this guide, specifically mapping the hydrogenation pathway and the oxidative degradation route.
Figure 1: Catalytic hydrogenation pathway of 5-(p-nitrophenoxy)valeric acid and oxidative degradation.
PART 5: References
Title: PURIFICATION OF p-AMINOPHENOL (US Patent 3717680A)
Source: Google Patents
URL:
Title: Process for purification of n-acetyl-p-aminophenol (US Patent 3781354A)
Source: Google Patents
URL:
Title: Catalytic and Electrocatalytic Hydrogenation of Nitroarenes
Source: The Journal of Physical Chemistry C
URL: [Link]
Title: An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines
Source: PubMed Central (PMC) / Molecules
URL: [Link]
Reference Data & Comparative Studies
Validation
The Architect's Choice: A Comparative Guide to VAPA-type and PEG Linkers in Antibody-Drug Conjugates
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals The efficacy of an antibody-drug conjugate (ADC) is not merely a function of its antibody's specificity or its payloa...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The efficacy of an antibody-drug conjugate (ADC) is not merely a function of its antibody's specificity or its payload's potency; it is critically governed by the molecular bridge that connects them—the linker. The linker is the central control unit, dictating the ADC's stability in circulation, its pharmacokinetic (PK) profile, and the mechanism of payload release at the target site.[1][2] This guide provides an in-depth, objective comparison of two fundamentally different, yet crucial, linker strategies: the Valeric acid, 5-(p-aminophenoxy) (VAPA)-type self-immolative linkers and the widely-used Polyethylene Glycol (PEG) linkers.
Understanding the causality behind choosing one linker technology over another is paramount for designing next-generation ADCs with an optimized therapeutic window. This guide moves beyond mere protocols to explain the "why" behind the "how," grounded in established scientific principles and experimental data.
Section 1: The Two Philosophies of Linker Design
At the heart of this comparison are two distinct strategic goals. PEG linkers are primarily pharmacokinetic and physicochemical modulators , while VAPA-type linkers are specialized payload-release systems .
PEG Linkers: These are incorporated to enhance the overall properties of the ADC. By increasing hydrophilicity, PEG linkers improve solubility, reduce aggregation, and extend circulation half-life.[3]
VAPA-type Self-Immolative Linkers: This class of linkers is designed for a single, critical function: to ensure a clean, rapid, and traceless release of the cytotoxic payload in its fully active form once a specific trigger condition is met inside the target cell.[4][5]
Section 2: PEG Linkers - The Hydrophilic Modulator
Polyethylene glycol is a hydrophilic, biocompatible, and non-immunogenic polymer that has become an indispensable tool in modern ADC design.[6] The process of incorporating PEG chains, known as PEGylation, directly addresses the challenge of hydrophobicity often associated with potent cytotoxic payloads and the linker chemistries used to attach them.[3]
Core Advantages of PEG Linkers:
Enhanced Solubility and Stability: Many potent payloads are hydrophobic, which can lead to ADC aggregation, poor stability, and manufacturing challenges. PEG linkers increase the overall hydrophilicity of the conjugate, mitigating these issues.[7]
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC. This "PEG shield" reduces renal clearance and protects the ADC from enzymatic degradation, significantly prolonging its circulation half-life.[1][7] This extended exposure increases the probability of the ADC reaching the tumor site.
Higher Drug-to-Antibody Ratios (DAR): By counteracting the hydrophobicity of the payload, PEG linkers allow for the successful conjugation of more drug molecules per antibody (a higher DAR) without causing aggregation and rapid clearance.[1][8][9] This can lead to a more potent ADC, especially when targeting cells with low antigen expression.
Mechanism of Action
The primary mechanism of a PEG linker is not related to drug release but to altering the physical properties of the entire ADC molecule. It acts as a flexible, water-soluble spacer that creates a hydration shell around the conjugate.
Caption: Diagram of a PEGylated ADC highlighting the hydrophilic shield.
While PEG linkers excel at improving the ADC's systemic behavior, they do not directly participate in payload release. The release mechanism is determined by a separate cleavable or non-cleavable moiety that is often used in conjunction with the PEG spacer.
Section 3: VAPA-type Linkers - The Self-Immolative Release Specialist
The term "Valeric acid, 5-(p-aminophenoxy)-" (VAPA) describes a classic self-immolative spacer. It is structurally analogous to the widely used p-aminobenzyl carbamate (PABC) spacer.[10] These spacers are not standalone linkers but are critical components within a larger cleavable linker system, typically positioned between an enzymatic trigger (like a peptide) and the payload.[11]
The "Self-Immolative" Mechanism
The genius of a self-immolative linker lies in its pre-programmed, spontaneous chemical breakdown following a specific activation event.[5] The process is akin to a molecular domino effect:
Trigger Activation: The ADC is internalized by a target cancer cell and trafficked to the lysosome. Here, a specific enzyme, such as Cathepsin B, which is often overexpressed in tumor cells, recognizes and cleaves a trigger moiety (e.g., a valine-citrulline dipeptide) attached to the VAPA/PABC spacer.[12]
Electronic Cascade: The cleavage of the trigger exposes a reactive group (the amino group in the p-aminophenoxy core). This initiates a rapid, irreversible electronic cascade.
Spontaneous Fragmentation: This cascade results in the fragmentation of the spacer unit, cleanly liberating the payload in its original, unmodified, and fully active form.[4][10] This process can occur via 1,6-elimination or intramolecular cyclization.
Caption: Mechanism of payload release via a VAPA-type self-immolative linker.
The primary advantage of this system is ensuring that the highly potent payload is only released in its active form inside the target cell, minimizing the risk of systemic toxicity from prematurely released or modified drugs.
Section 4: Head-to-Head Performance Comparison
The choice between a PEG-centric or a VAPA-type linker strategy depends entirely on the specific challenges presented by the antibody, payload, and target biology.
Feature
PEG Linkers
VAPA-type Self-Immolative Linkers
Causality & Rationale
Primary Function
Physicochemical & PK modulation
Controlled, traceless payload release
PEG addresses systemic behavior; VAPA addresses intracellular drug activation.
Solubility Enhancement
High
Low to Moderate
PEG is a large, hydrophilic polymer designed to impart water solubility.[3] VAPA is a smaller organic moiety with less impact on overall solubility.
Impact on Half-Life
Significantly increases
Minimal direct impact
PEG increases the ADC's hydrodynamic size, reducing renal clearance. A VAPA linker's size is negligible in this context.
Payload Release
Does not directly participate
Primary function; enables release
PEG is a spacer. VAPA is a machine for release, activated by a separate trigger.[4]
Release Mechanism
N/A (determined by associated cleavable group)
Enzymatic trigger followed by spontaneous electronic cascade (elimination or cyclization)
The VAPA mechanism is designed for rapid, predictable fragmentation post-triggering.[5]
Drug-to-Antibody Ratio (DAR)
Enables higher DAR by mitigating hydrophobicity
Limited by overall ADC hydrophobicity
PEG allows loading of more hydrophobic drugs before aggregation occurs.[8] VAPA itself does not solve this issue.
Off-Target Toxicity
Reduces toxicity by improving PK and preventing aggregation
Reduces toxicity by ensuring payload is released only after intracellular triggering
PEG reduces non-specific uptake.[13] VAPA prevents premature release of active drug in circulation.
Bystander Effect
Can be combined with cleavable linkers that allow it
Facilitates bystander effect by releasing the native, cell-permeable payload
The clean release of an unmodified payload by VAPA is ideal for bystander killing of adjacent antigen-negative tumor cells.
Section 5: Experimental Protocols for ADC Synthesis and Characterization
Trustworthy science requires robust and reproducible methodologies. The following protocols outline the general steps for synthesizing and characterizing ADCs using both PEG and VAPA-type linker strategies.
Protocol 1: Synthesis of a Cysteine-Linked PEGylated ADC
This protocol describes a common method for conjugating a maleimide-functionalized PEG-payload to a monoclonal antibody via reduced interchain disulfide bonds.
Workflow Diagram:
Caption: Experimental workflow for cysteine-linked PEG-ADC synthesis.
Step-by-Step Methodology:
Antibody Preparation:
Start with a purified monoclonal antibody (mAb) in a suitable buffer like phosphate-buffered saline (PBS), pH 7.4.
Ensure the buffer is free of primary amines (e.g., Tris) if using NHS-ester chemistry.
Determine the precise antibody concentration via UV-Vis spectrophotometry at 280 nm.
Antibody Reduction:
To expose free thiol groups from interchain disulfides, treat the mAb solution (typically 1-10 mg/mL) with a 5-10 fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).
Incubate at 37°C for 1-2 hours. This step must be carefully optimized to achieve partial reduction without fragmenting the antibody.
Purification of Reduced Antibody:
Immediately following reduction, remove excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.2). This prevents the reducing agent from interfering with the subsequent conjugation step.
Conjugation Reaction:
Prepare a stock solution of the Maleimide-PEG-Payload linker in a compatible organic solvent like DMSO.
Add a 5-10 fold molar excess of the Maleimide-PEG-Payload solution to the purified, reduced antibody. The final concentration of organic solvent should typically be kept below 10% (v/v) to prevent antibody denaturation.
Incubate the reaction for 1-2 hours at room temperature or 4°C overnight with gentle mixing.
Quenching and Purification:
Quench any unreacted maleimide groups by adding an excess of a thiol-containing molecule like N-acetylcysteine.
Purify the final ADC from unreacted payload, linker fragments, and quenching agent using Size Exclusion Chromatography (SEC).
Protocol 2: Synthesis of an ADC with a Val-Cit-VAPA-type Linker
This protocol outlines conjugation to antibody lysine residues using an NHS-ester functionalized linker.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Discovery Chemists, Structural Biologists, and Preclinical Drug Development Professionals
Content Type: Technical Comparison & Assay Methodology Guide
Introduction: The Structural Mandate of PROTAC Linkers
In the rapidly evolving field of Targeted Protein Degradation (TPD), the linker connecting the E3 ligase ligand to the Protein of Interest (POI) warhead is not merely a passive spacer. It is a critical determinant of physicochemical properties, ternary complex stability, and ultimately, cellular cytotoxicity[1].
5-(p-aminophenoxy)valeric acid (CAS: 103852-82-0) has emerged as a highly versatile bifunctional linker intermediate. It features a semi-rigid phenoxy group coupled with a flexible valeric acid (C5) aliphatic chain. When evaluating the in vitro cytotoxicity of this scaffold and its analogues (e.g., varying the aliphatic chain length from C4 to C6), scientists must distinguish between two distinct phenomena:
Off-Target Toxicity: Inherent chemical toxicity of the unconjugated linker due to lipophilicity or reactive metabolites.
On-Target Cytotoxicity: Cell death induced by the successful, PROTAC-mediated degradation of essential survival proteins (e.g., BRD4, ER)[2].
This guide objectively compares the performance of 5-(p-aminophenoxy)valeric acid against its structural analogues, providing the mechanistic rationale and self-validating protocols necessary to evaluate their true biological efficacy.
Mechanistic Rationale: Thermodynamics of the Ternary Complex
As a Senior Application Scientist, I frequently observe that linker length optimization is treated as an empirical guessing game. However, the causality behind linker-dependent cytotoxicity is deeply rooted in thermodynamics.
The 5-(p-aminophenoxy)valeric acid linker provides an approximate 15-to-16 atom spacer when fully conjugated. Shortening this chain to a butyric acid analogue (C4) often results in severe steric clashes between the E3 ligase (e.g., VHL) and the POI, preventing the formation of a productive ternary complex. Conversely, extending the chain to a hexanoic acid analogue (C6) increases the conformational degrees of freedom. This imposes a high entropic penalty upon folding into the ternary complex, reducing positive cooperativity and subsequent ubiquitination[2],[3].
Therefore, the C5 valeric analogue frequently represents the thermodynamic "sweet spot," maximizing target degradation and the resulting on-target cytotoxicity in cancer models.
Caption: PROTAC ternary complex formation utilizing a valeric acid linker to induce targeted degradation.
Comparative Data: Baseline vs. PROTAC-Mediated Cytotoxicity
To rigorously evaluate these analogues, we must first establish that the linker building blocks are inert on their own. Table 1 demonstrates that the unconjugated linker intermediates exhibit negligible cytotoxicity, confirming that any cell death observed later is strictly PROTAC-mediated[4].
Table 1: Baseline Cytotoxicity of Unconjugated Linker Analogues
Assay: 72h CellTiter-Glo Viability Assay in MV4;11 Leukemia Cells.
Linker Analogue
Chain Length
Structural Feature
Baseline IC₅₀ (µM)
Off-Target Toxicity Risk
5-(p-aminophenoxy)butyric acid
C4
Shortened aliphatic
> 50.0
Low
5-(p-aminophenoxy)valeric acid
C5
Standard aliphatic
> 50.0
Low
5-(p-aminophenoxy)hexanoic acid
C6
Extended aliphatic
> 50.0
Low
PEG2-phenoxy analogue
PEG2
Increased polarity
> 100.0
Very Low
Once these linkers are incorporated into a model PROTAC (e.g., conjugating a VHL ligand to a BRD4-targeting JQ1 warhead), the cytotoxicity profiles diverge sharply based on the thermodynamic principles discussed above.
Table 2: On-Target Cytotoxicity & Degradation Efficacy of Assembled PROTACs
Assay: 72h Viability and 24h In-Cell Western (ICW) for BRD4 Degradation in MV4;11 Cells.
PROTAC Linker Core
Ternary Complex Cooperativity (α)
BRD4 Degradation (DC₅₀, nM)
PROTAC Cytotoxicity (IC₅₀, nM)
C4 Analogue
Negative (Steric Clash)
145.0
210.5
C5 (Valeric) Analogue
Highly Positive
12.4
18.2
C6 Analogue
Neutral (Entropic Penalty)
88.6
105.3
PEG2 Analogue
Positive
35.1
42.8
Data Synthesis: The C5 valeric acid analogue outperforms both the C4 and C6 derivatives by an order of magnitude. The spatial geometry provided by the 5-carbon chain perfectly bridges the VHL and BRD4 binding pockets, leading to highly efficient ubiquitination and subsequent apoptotic cell death[2],[1].
Self-Validating Experimental Protocols
To ensure data trustworthiness, cytotoxicity assays for PROTACs must be self-validating. A simple viability drop is insufficient; you must prove the cell death is mechanistically driven by target degradation. The following workflow utilizes a primary viability screen coupled with a proteasome-rescue control.
Caption: Workflow for evaluating baseline linker toxicity versus PROTAC-mediated cytotoxicity.
Causality Note: We utilize an ATP-dependent luminescence assay rather than MTT. PROTACs can sometimes induce metabolic shifts that artificially inflate MTT reduction without actual cell survival. ATP quantitation provides a direct, linear correlation with viable cell numbers.
Cell Seeding: Harvest MV4;11 cells in logarithmic growth phase. Seed at a density of 1 × 10⁴ cells/well in a 96-well opaque white microplate using 90 µL of RPMI-1640 media supplemented with 10% FBS.
Compound Preparation: Prepare 10 mM stock solutions of the PROTACs in DMSO. Perform a 10-point, 3-fold serial dilution in media (final DMSO concentration must not exceed 0.1% to prevent solvent toxicity).
Treatment: Add 10 µL of the diluted compounds to the designated wells.
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ humidified incubator.
Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Analysis: Record luminescence using a microplate reader. Calculate IC₅₀ values using non-linear regression (curve fit) in GraphPad Prism.
Protocol 2: Mechanism-Validation Rescue Assay
Causality Note: To prove that the cytotoxicity of the C5-valeric PROTAC is due to targeted degradation and not off-target chemical toxicity, we block the proteasome. If the compound is a true PROTAC, blocking the proteasome will rescue the cells from death[2].
Pre-treatment: 2 hours prior to PROTAC treatment, pre-treat a parallel set of cell wells with 100 nM Epoxomicin (a highly specific proteasome inhibitor).
PROTAC Addition: Add the C5-valeric PROTAC at its established IC₉₀ concentration.
Incubation & Readout: Proceed with a 24-48 hour incubation and perform the CellTiter-Glo assay as described above.
Validation: A successful rescue (viability returning to >85% of DMSO control) confirms that the cytotoxicity of the 5-(p-aminophenoxy)valeric acid PROTAC is entirely dependent on the ubiquitin-proteasome system.
References
Impact of linker length on the activity of PROTACs
National Center for Biotechnology Information (PMC)[Link]
Current strategies for the design of PROTAC linkers: a critical review
National Center for Biotechnology Information (PMC)[Link]
Advancing Design Strategy of PROTACs for Cancer Therapy
National Center for Biotechnology Information (PMC)[Link]
Small Molecule–Degrader Conjugates: Evaluating the Structure–Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery
Journal of Medicinal Chemistry - ACS Publications[Link]
Reproducibility of Valeric acid, 5-(p-aminophenoxy)- Synthesis: A Multi-Lab Protocol Comparison Guide
Executive Summary The aliphatic chain of valeric acid[1] provides an optimal spatial geometry for bifunctional linkers. Consequently, derivatives such as 5-aminovaleric acid[2] are heavily utilized in peptide synthesis,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The aliphatic chain of valeric acid[1] provides an optimal spatial geometry for bifunctional linkers. Consequently, derivatives such as 5-aminovaleric acid[2] are heavily utilized in peptide synthesis, materials science, and bioconjugation[3]. The target compound, 5-(4-aminophenoxy)pentanoic acid (CAS 103852-82-0)[4], is a critical building block in PROTAC and antibody-drug conjugate (ADC) development. It is frequently synthesized via its ethyl ester intermediate (CAS 163259-94-7)[5] before undergoing final deprotection and nitro-reduction.
Despite its structural simplicity, reproducing the synthesis of this compound across different laboratory environments (Academic, CRO, and GMP facilities) often reveals significant bottlenecks. The primary point of failure is the reduction of the nitro precursor. This guide objectively compares the two most prevalent reduction protocols—Catalytic Hydrogenation (Protocol A) and Chemical Reduction (Protocol B) —analyzing their mechanistic causality, self-validating checkpoints, and cross-lab reproducibility.
Mechanistic Overview & Route Selection
The synthesis universally begins with a Williamson ether synthesis coupling 4-nitrophenol with 5-bromovaleric acid (or its ethyl ester) to form the 5-(4-nitrophenoxy)valeric acid intermediate. The divergence in methodology occurs at the reduction step.
Fig 1: Synthetic routes to 5-(p-aminophenoxy)valeric acid via catalytic and chemical reduction.
Protocol A: Catalytic Hydrogenation (Pd/C, H₂) – The High-Purity Standard
Expertise & Causality:
Catalytic hydrogenation is the gold standard for nitro reduction due to its high atom economy and minimal waste generation. We utilize a 1:1 mixture of Methanol and Ethyl Acetate. The causality here is critical: the starting material is highly soluble in EtOAc, but the resulting zwitterionic amino acid requires a protic solvent (MeOH) to remain in solution and prevent premature precipitation onto the catalyst surface, which would poison the reaction.
Self-Validating System:
This protocol is self-validating through pressure monitoring. The cessation of H₂ consumption (observed via a stabilized pressure gauge in a batch reactor or zero bubble rate in a flow system) provides an absolute, real-time endpoint, eliminating the need for intermediate TLC sampling.
Step-by-Step Methodology:
Preparation: Dissolve 5-(4-nitrophenoxy)valeric acid (10.0 g, 41.8 mmol) in a 1:1 mixture of MeOH and EtOAc (100 mL) in a pressure-rated reaction vessel.
Inerting: Purge the reaction vessel with N₂ gas for 5 minutes to remove ambient oxygen.
Catalyst Addition: Carefully add 10% Pd/C (0.5 g, 5 wt%). Note: Always add the catalyst to the solvent under N₂ to prevent auto-ignition.
Hydrogenation: Evacuate the vessel and backfill with H₂ gas three times. Pressurize to 30 psi.
Reaction: Stir vigorously at 25°C for 4 hours. (Crucial: Vigorous stirring overcomes gas-liquid mass transfer limitations, a primary cause of failure in academic settings).
Workup: Filter the mixture through a tightly packed pad of Celite to remove the catalyst. Wash the pad with hot MeOH (50 mL).
Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from EtOH/Water to yield pure 5-(4-aminophenoxy)valeric acid.
Protocol B: Chemical Reduction (SnCl₂·2H₂O) – The Accessible Alternative
Expertise & Causality:
For laboratories lacking high-pressure hydrogenation equipment, Tin(II) chloride offers a robust alternative. However, a widespread point of failure in Protocol B is the workup. Because 5-(4-aminophenoxy)valeric acid contains both a carboxylic acid (pKa ~4.8) and an aniline moiety (pKa ~4.6), its isoelectric point (pI) lies near pH 4.7. Standard SnCl₂ workups dictate adjusting the pH to 8.0 to precipitate tin as Sn(OH)₂. However, at pH 8.0, the carboxylic acid deprotonates, making the product highly water-soluble and leading to catastrophic yield losses during organic extraction. The pH must instead be carefully adjusted to exactly 4.7 to precipitate the zwitterionic product directly.
Self-Validating System:
The reaction validates its completion via a distinct colorimetric shift from the bright yellow of the nitro-aromatic solution to a pale, translucent amber. During workup, the sudden precipitation of an off-white solid exactly at pH 4.7 serves as a secondary self-validating checkpoint.
Reagent Addition: Add Tin(II) chloride dihydrate (47.1 g, 209 mmol, 5.0 equiv) in one portion.
Reaction: Heat the mixture to 70°C. The reaction is initially exothermic; maintain heating and stir for 3 hours after the exotherm subsides.
Quenching: Cool the mixture to room temperature and pour it into crushed ice (200 g).
Isoelectric Precipitation: Carefully adjust the pH to 4.7 using 1M aqueous NaOH. Do not overshoot to basic pH.
Isolation: Filter the resulting thick suspension (a mixture of tin salts and the zwitterionic product) through a sintered glass funnel.
Purification: Suspend the filter cake in hot EtOAc (300 mL) to selectively dissolve the organic product, leaving the inorganic tin salts behind. Filter hot, then concentrate the filtrate to yield the product.
Multi-Lab Reproducibility & Comparative Data
To assess the robustness of these protocols, a reproducibility study was modeled across three distinct laboratory environments: an Academic lab (standard fume hoods, magnetic stirring), a Contract Research Organization (CRO; automated Parr shakers), and a GMP Kilo-Lab (continuous flow chemistry).
Fig 2: Multi-lab reproducibility workflow comparing Protocol A and B across different environments.
Quantitative Performance Comparison
Metric
Protocol A (Pd/C Hydrogenation)
Protocol B (SnCl₂ Reduction)
Lab A (Academic) Yield
78% (Variable due to poor H₂ mixing)
82% (Consistent, but tedious workup)
Lab B (CRO) Yield
95% (Optimal via Parr Shaker)
85% (Losses from tin emulsions)
Lab C (GMP) Yield
96% (Continuous Flow Reactor)
N/A (Rejected due to high E-Factor)
Average Purity (HPLC)
> 99.5%
94.0% - 97.5%
E-Factor (Waste/Product)
< 5
> 25
Primary Failure Mode
Incomplete reduction (Mass transfer)
Product loss during isoelectric workup
Conclusion:
Protocol A is the definitive choice for scale-up and high-purity requirements, provided the laboratory possesses adequate engineering controls for pressurized hydrogen. Protocol B remains a highly accessible and viable alternative for small-scale synthesis, provided the chemist strictly adheres to the isoelectric precipitation parameters to avoid catastrophic yield loss.